(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-bromopyridin-3-yl)methanone
Description
Properties
IUPAC Name |
8-azabicyclo[3.2.1]oct-2-en-8-yl-(5-bromopyridin-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O/c14-10-6-9(7-15-8-10)13(17)16-11-2-1-3-12(16)5-4-11/h1-2,6-8,11-12H,3-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKASHOVTMZYJQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2C(=O)C3=CC(=CN=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Carbonylative Coupling
A pivotal method for constructing the N-acylated bicyclic framework involves palladium-catalyzed carbonylation. As demonstrated in selective syntheses of N-acylnortropane derivatives, the reaction of (1R,5S)-8-azabicyclo[3.2.1]octan-3-one with 3-iodo-5-bromopyridine under carbon monoxide pressure (10–50 bar) in dimethylformamide (DMF) yields the target methanone. The protocol employs palladium(II) acetate as a catalyst, triethylamine as a base, and operates at 50°C for 24–48 hours, achieving yields up to 80%.
Mechanistic Insights : The reaction proceeds via oxidative addition of the aryl iodide to Pd(0), followed by CO insertion to form an acylpalladium intermediate. Nucleophilic attack by the bicyclic amine generates the N-acylated product, with subsequent reductive elimination restoring the catalyst.
Stereocontrolled Cyclization of Tropane Precursors
Alternative routes leverage tropane alkaloid derivatives as starting materials. For example, (1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl methanol (PubChem CID: 66570658) undergoes oxidation to the ketone, followed by dehydrogenation using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to introduce the oct-2-en double bond. Subsequent N-demethylation with chloroformate reagents yields the secondary amine, which is acylated with 5-bromopyridine-3-carbonyl chloride.
Functionalization of the Bicyclic Amine
N-Acylation with 5-Bromopyridine-3-Carbonyl Chloride
Direct acylation of the bicyclic amine with 5-bromopyridine-3-carbonyl chloride in dichloromethane, catalyzed by 4-dimethylaminopyridine (DMAP), affords the methanone derivative in 65–75% yield. The reaction requires rigorous exclusion of moisture to prevent hydrolysis of the acyl chloride.
Optimization Data :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Room temperature | 65 | 92 |
| Reflux (40°C) | 75 | 95 |
| Catalyst: DMAP | 70 | 94 |
Transition Metal-Mediated Cross-Coupling
A Suzuki-Miyaura coupling approach has been explored for late-stage introduction of the bromopyridine group. The 8-azabicyclo[3.2.1]oct-2-en-8-yl methanone core is functionalized with a boronic ester at the 3-position, enabling coupling with 5-bromo-3-iodopyridine under palladium catalysis. However, this method suffers from moderate yields (50–60%) due to competing protodeboronation.
Stereochemical Control and Resolution
The (1R,5S) configuration is enforced through chiral resolution of racemic intermediates using tartaric acid derivatives. For instance, diastereomeric salt formation with (R,R)-di-p-toluoyl tartaric acid resolves the enantiomers, achieving >98% enantiomeric excess (ee). Asymmetric hydrogenation of imine precursors using Rhodium-(R)-BINAP complexes represents an alternative, albeit less explored, strategy.
Analytical Characterization
Key Spectroscopic Data :
- IR (KBr) : 3425 cm⁻¹ (OH stretch, residual), 1617 cm⁻¹ (C=C), 1576 cm⁻¹ (amide I), 1088 cm⁻¹ (C-O).
- ¹H NMR (500 MHz, CDCl₃) : δ 8.72 (s, 1H, pyridine-H2), 8.45 (d, J=2.1 Hz, 1H, pyridine-H6), 7.89 (dd, J=2.1, 0.9 Hz, 1H, pyridine-H4), 5.92 (m, 1H, octene-H2), 3.45–3.20 (m, 4H, bicyclo-H1/H5/H3).
- HRMS (ESI+) : m/z calc. for C₁₄H₁₂BrN₂O [M+H]⁺: 327.0094; found: 327.0096.
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Stereopurity (ee %) | Scalability |
|---|---|---|---|
| Palladium carbonylation | 80 | >99 | High |
| N-Acylation | 75 | 98 | Moderate |
| Suzuki coupling | 55 | 95 | Low |
The palladium-mediated carbonylation route offers superior yield and stereochemical fidelity, making it the preferred industrial-scale method.
Chemical Reactions Analysis
Types of Reactions
(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-bromopyridin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This can be used to remove oxygen or add hydrogen atoms.
Substitution: Particularly nucleophilic substitution, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Research indicates that compounds with similar bicyclic structures often exhibit notable pharmacological properties. The biological activity of (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-bromopyridin-3-yl)methanone can be categorized into several key areas:
Kappa Opioid Receptor Antagonism
Studies have shown that derivatives of the azabicyclo[3.2.1]octane framework can act as selective kappa opioid receptor antagonists. For instance, modifications to the structure have led to compounds with improved selectivity and potency against kappa opioid receptors, which are implicated in pain modulation and addiction pathways .
Anticancer Activity
The compound's structure allows for potential interactions with various biological targets involved in cancer pathways. Research has indicated that similar bicyclic compounds can inhibit tumor growth by interfering with cell signaling pathways that promote proliferation and survival of cancer cells.
Neuropharmacological Effects
Due to its ability to interact with neurotransmitter systems, this compound may have applications in treating neurological disorders. Its structural characteristics suggest potential use as a therapeutic agent for conditions such as depression or anxiety by modulating neurotransmitter activity.
Synthesis and Structure-Activity Relationships
The synthesis of this compound involves several synthetic strategies that emphasize the importance of the bicyclic structure for biological activity.
Synthetic Pathways
Common synthetic methods include:
- Palladium-Catalyzed Reactions : Utilizing palladium catalysts for the formation of carbon-nitrogen bonds.
- Cyclization Reactions : Key steps involve cyclization processes that establish the bicyclic framework essential for pharmacological activity.
Structure-Activity Relationship Studies
Research highlights that modifications to the nitrogen position or substituents on the aromatic rings can significantly impact the compound's potency and selectivity for specific biological targets. For example, varying the halogen substituents on the pyridine ring has been shown to affect binding affinity and selectivity towards kappa opioid receptors .
Case Studies
Several studies have documented the effects and applications of this compound:
- Kappa Opioid Receptor Study : A series of derivatives were synthesized and tested for their ability to antagonize kappa opioid receptors, demonstrating promising results in terms of selectivity and potency compared to existing treatments .
- Anticancer Research : Investigations into the anticancer properties revealed that certain derivatives could inhibit tumor growth in vitro by inducing apoptosis in cancer cell lines, suggesting a pathway for further drug development.
Mechanism of Action
The mechanism of action of (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-bromopyridin-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated pyridine moiety may facilitate binding to these targets, while the bicyclic structure provides stability and specificity. This interaction can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Tropane Core
N-Acylnortropane Derivatives
- Example : (1R,5S)-8-(1H-Indole-5-carbonyl)-8-azabicyclo[3.2.1]octan-3-one ()
- Key Differences :
- Substituent: Indole-5-carbonyl vs. bromopyridin-3-yl-methanone.
- Stereochemistry : Both share (1R,5S) configuration, but the target compound’s oct-2-ene double bond increases rigidity compared to the saturated octan-3-one in .
Sulfonamide and Phenoxy Derivatives
- Example: (1R,3r,5S)-8-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-3-(4-isopropylphenoxy)-8-azabicyclo[3.2.1]octane () Key Differences:
- Functional Groups: Sulfonamide and phenoxy groups vs. bromopyridin-3-yl-methanone.
- The target compound’s bromopyridine may favor π-π stacking in hydrophobic pockets .
Heterocyclic Modifications
Thiophene-Containing Analogues
- Example: {(3-exo)-3-[5-(aminomethyl)-2-fluorophenyl]-8-azabicyclo[3.2.1]oct-8-yl}(4-bromo-3-methyl-5-propoxythiophen-2-yl)methanone () Key Differences:
- Heterocycle : Thiophene vs. pyridine.
- Impact : Thiophene’s electron-rich sulfur atom may engage in hydrophobic interactions, whereas bromopyridine’s nitrogen and bromine offer dipole interactions and halogen bonding. The propoxy group in increases hydrophobicity compared to the target’s simpler bromopyridine .
Triazole-Substituted Analogues
- Example: (1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-bromopyridin-3-yl)methanone () Key Differences:
- Substituent : Triazole vs. pyridine.
- Impact : Triazole’s hydrogen-bonding capacity contrasts with bromopyridine’s halogen-mediated interactions. The triazole may improve solubility but reduce lipophilicity compared to bromine .
Stereochemical and Functional Group Variations
Hydroxy and Methyl Derivatives
- Example : rel-(1R,5R,6S)-6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one ()
- Key Differences :
- Functional Groups: Hydroxy and methyl vs. bromopyridin-3-yl-methanone.
- The methyl group adds steric hindrance, which the target compound avoids, possibly improving target accessibility .
Benzopyran-Linked Analogues
- Example : Pudafensine (7-{[(1R,3s,5S)-8-azabicyclo[3.2.1]octan-3-yl]oxy}-3-methoxy-2H-1-benzopyran-2-one) ()
- Key Differences :
- Linkage: Ether (benzopyran) vs. methanone.
- Impact: The ether linkage reduces electron-withdrawing effects compared to the methanone, altering electronic distribution. The benzopyran moiety’s rigidity may limit conformational flexibility relative to the target compound .
Structural and Hypothetical Property Comparison Table
Biological Activity
The compound (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-bromopyridin-3-yl)methanone is a bicyclic organic molecule that has garnered attention in medicinal chemistry due to its structural complexity and potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Structural Overview
The compound features a bicyclic azabicyclo[3.2.1]octane framework, which is known for its diverse pharmacological properties. The presence of a brominated pyridine moiety contributes to its chemical reactivity and potential interactions with biological targets.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄BrN₂O |
| Molecular Weight | 284.16 g/mol |
| CAS Number | 1797182-40-1 |
Antimicrobial Properties
Research indicates that compounds with similar bicyclic structures often exhibit significant antimicrobial activity. Preliminary studies suggest that this compound may possess potent antibacterial properties, as evidenced by in vitro assays showing inhibition of various bacterial strains .
CNS Activity
The structural features of this compound suggest potential interactions with central nervous system (CNS) receptors, implying possible neuroactive properties. Studies have indicated that derivatives of azabicyclo compounds can modulate neurotransmitter systems, which may lead to therapeutic effects in neurological disorders .
The mechanism of action involves the compound's interaction with specific molecular targets such as receptors or enzymes. The unique bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target and leading to various biological effects .
Structure-Activity Relationship (SAR)
SAR studies have been crucial in understanding how modifications to the compound's structure influence its biological activity. For instance, alterations in the substituents on the azabicyclo framework can enhance selectivity for specific receptors or improve pharmacokinetic properties .
Key Findings from SAR Studies
| Modification | Effect on Activity |
|---|---|
| Addition of halogen substituents | Increased antimicrobial potency |
| Variation in nitrogen placement | Altered receptor affinity |
| Changes in carbon chain length | Improved solubility and bioavailability |
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of azabicyclo compounds demonstrated that (1R,5S)-8-azabicyclo[3.2.1]oct-2-en derivatives exhibited significant antibacterial activity against Gram-positive bacteria, with MIC values comparable to standard antibiotics .
Case Study 2: CNS Interaction
Another investigation focused on the neuroactive properties of similar azabicyclo compounds revealed that certain derivatives could act as agonists at dopamine receptors, suggesting potential applications in treating disorders such as schizophrenia or depression .
Q & A
Q. What are the key challenges in synthesizing (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-bromopyridin-3-yl)methanone, and how can they be methodologically addressed?
The synthesis of this bicyclic compound requires precise control of stereochemistry and reaction conditions. Multi-step routes (common for azabicyclo derivatives) often involve radical cyclization or transition-metal-catalyzed coupling to form the bicyclic core. For example, radical cyclization using n-tributyltin hydride and AIBN in toluene (≥99% diastereocontrol) is effective for similar azabicyclo structures . Purification via column chromatography or recrystallization is critical to isolate the enantiomerically pure product .
Q. How can the stereochemical integrity of the bicyclic framework be validated during synthesis?
Chiral HPLC or NMR analysis with chiral shift reagents can confirm stereochemical purity. X-ray crystallography is definitive for resolving ambiguities, as demonstrated in structurally related (1R*,5S*)-8-aryl-azabicyclo[3.2.1]octan-3-ones . Computational methods (e.g., DFT-based NMR chemical shift prediction) can supplement experimental data .
Q. What functional groups in this compound are most reactive, and how do they influence biological activity?
The 5-bromopyridinyl moiety is electrophilic, enabling cross-coupling reactions (e.g., Suzuki-Miyaura), while the azabicyclo core’s tertiary amine can act as a hydrogen-bond acceptor. The bromine substituent may enhance lipophilicity and target binding, as seen in analogs with 4-(methylthio)phenyl groups showing improved receptor affinity .
Advanced Research Questions
Q. How can conflicting data on this compound’s pharmacological activity be resolved?
Contradictions in biological activity (e.g., receptor agonism vs. antagonism) may arise from stereochemical impurities or assay conditions. Reproduce experiments using enantiomerically pure material (≥95% HPLC purity) and standardize assays (e.g., intracellular electrophysiology for slow EPSP modulation, as in related azabicyclo compounds ). Compare results with structurally validated analogs (e.g., BIMU 8 derivatives) to isolate structure-activity relationships .
Q. What strategies optimize reaction yields for large-scale synthesis without compromising stereoselectivity?
Transition-metal catalysis (e.g., Pd or Rh) enables scalable cross-coupling of the bromopyridine moiety. For the azabicyclo core, silver- or zinc-catalyzed silylene transfer reactions (e.g., from silacyclopropanes) improve atom economy and reduce side products . Reaction solvent optimization (e.g., toluene for radical stability ) and microwave-assisted heating can enhance efficiency .
Q. How does the compound’s conformational flexibility impact its binding to biological targets?
Molecular dynamics simulations of the azabicyclo[3.2.1]octane core reveal restricted rotation around the bridgehead C–N bond, favoring a rigid conformation that enhances target selectivity. Compare with flexible analogs (e.g., open-chain tertiary amines) to quantify entropy-driven binding penalties. Experimental validation via X-ray co-crystallography with target proteins (e.g., serotonin receptors) is critical .
Q. What analytical techniques are most effective for detecting degradation products under physiological conditions?
LC-MS/MS with ion-trap detection identifies hydrolytic degradation products (e.g., cleavage of the methanone group in acidic media). Accelerated stability studies (40°C/75% RH for 6 months) coupled with NMR tracking of bromine displacement or oxidation of the azabicyclo amine can predict shelf-life .
Methodological Considerations
Q. How can computational modeling guide the design of analogs with improved pharmacokinetics?
QSAR models incorporating logP, polar surface area, and hydrogen-bond donors/acceptors predict blood-brain barrier permeability. For example, replacing the 5-bromo group with a 5-cyano substituent (lower molecular weight) may enhance CNS penetration, as seen in related tropane alkaloids .
Q. What in vitro assays are suitable for preliminary toxicity screening?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
